molecular formula C22H29NO2 B12159808 1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol

1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol

Cat. No.: B12159808
M. Wt: 339.5 g/mol
InChI Key: OGNPTZCLZHLBHT-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol is a complex organic compound that features a benzyloxy group, a benzylpiperidine moiety, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and an alkylating agent.

    Synthesis of the Benzylpiperidine Moiety: This involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.

    Coupling of the Benzyloxy and Benzylpiperidine Groups: The final step involves the coupling of the benzyloxy group with the benzylpiperidine moiety using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
  • 1-(Benzyloxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol
  • 1-(Benzyloxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol

Uniqueness

1-(Benzyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C22H29NO2/c24-22(18-25-17-21-9-5-2-6-10-21)16-23-13-11-20(12-14-23)15-19-7-3-1-4-8-19/h1-10,20,22,24H,11-18H2

InChI Key

OGNPTZCLZHLBHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(COCC3=CC=CC=C3)O

Origin of Product

United States

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